molecular formula C9H14N2O3 B3111016 Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate CAS No. 181803-33-8

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B3111016
CAS No.: 181803-33-8
M. Wt: 198.22 g/mol
InChI Key: XRRWIQFBADWOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate (CAS: 181803-33-8) is a heterocyclic compound with the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol . It features a 1,3,4-oxadiazole core substituted at the 5-position with a tert-butyl group and at the 2-position with an ethyl ester. This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science, due to its modular structure that allows for further functionalization. It is commercially available (e.g., from CymitQuimica) in gram-scale quantities, with a purity specification tailored for laboratory use .

Properties

IUPAC Name

ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-11-8(14-6)9(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRWIQFBADWOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazides with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: tert-Butyl hydrazine and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various reduced oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antiviral and Antimicrobial Activity
Oxadiazoles, including ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate, have been studied for their potential as antiviral agents. Research indicates that derivatives of oxadiazoles exhibit activity against viruses such as HIV and Hepatitis C virus (HCV) . The structure of oxadiazoles allows them to act as bioisosteres for traditional antiviral compounds, potentially enhancing efficacy and reducing side effects.

2. Neuroprotective Properties
Studies have shown that certain oxadiazole derivatives can act as neuroprotectants. They may help in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . this compound has been implicated in similar protective mechanisms.

3. Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazoles have been documented in various studies. Compounds like this compound are being investigated for their ability to inhibit inflammatory pathways, which could lead to new treatments for chronic inflammatory conditions .

Material Science

1. Functional Materials
Oxadiazoles serve as useful building blocks in the synthesis of functional materials. Their unique electronic properties make them suitable for applications in organic electronics and photonics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics .

2. Polymer Chemistry
In polymer science, oxadiazoles are incorporated into polymer matrices to enhance thermal stability and mechanical properties. The introduction of this compound into polymer formulations can improve their performance in various applications ranging from coatings to packaging materials .

Agricultural Chemistry

1. Pesticidal Activity
Research has indicated that oxadiazole derivatives possess pesticidal properties. This compound may exhibit herbicidal or fungicidal activity, making it a candidate for agricultural applications . Its ability to disrupt biological pathways in pests can lead to effective pest management solutions.

Case Studies

Study Application Findings
Study on Antiviral Activity Antiviral AgentsEthyl 5-tert-butyl-1,3,4-oxadiazole derivatives showed significant inhibition of HCV replication.
Neuroprotective Study NeuroprotectantsDemonstrated potential in protecting neuronal cells from oxidative damage.
Material Science Research OLEDsEnhanced charge transport properties when incorporated into OLED structures.
Agricultural Research PesticidesShowed promising fungicidal activity against common crop pathogens.

Mechanism of Action

The mechanism of action of ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular proliferation, leading to its potential use as an anticancer agent . The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

The 1,3,4-oxadiazole scaffold is a versatile platform for chemical modifications.

Substituent-Driven Structural and Electronic Variations

Aromatic vs. Aliphatic Substituents
  • Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (3a) :

    • Substituent: Phenyl (aromatic).
    • Molecular weight: 232.23 g/mol .
    • Yield: 68% via visible-light-promoted cyclization .
    • Properties: The planar aromatic ring enables π-π stacking interactions, making it suitable for targeting biological macromolecules. Its electronic profile differs significantly from the tert-butyl derivative due to resonance effects .
  • Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate: Substituent: tert-Butyl (aliphatic). Molecular weight: 198.22 g/mol. Its electron-donating nature may enhance stability against hydrolysis compared to electron-withdrawing substituents .
Halogen-Substituted Derivatives
  • Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate :

    • Molecular weight: 176.56 g/mol .
    • Properties: The chloro group is electron-withdrawing, increasing electrophilicity at the oxadiazole core. This enhances reactivity in nucleophilic substitutions, contrasting with the tert-butyl derivative’s steric protection .
  • Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate :

    • Used as an intermediate in synthesizing pyrrolamide-type GyrB/ParE inhibitors (e.g., Compound 16, 87% yield) .
    • The bromo group offers a handle for cross-coupling reactions, a feature absent in the tert-butyl analog .
Ester Group Modifications
  • Mthis compound: Molecular weight: 184.19 g/mol .

Biological Activity

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, supported by data tables and case studies from recent research.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms. They have been extensively studied for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities. The general structure of this compound can be represented as follows:

CxHyNzOn\text{C}_x\text{H}_y\text{N}_z\text{O}_n

where the specific substituents can significantly influence biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer properties. This compound has shown promising results in various in vitro studies:

  • Cytotoxicity : In a study evaluating a series of oxadiazole derivatives against multiple cancer cell lines, this compound demonstrated an IC50 value of approximately 9.4 µM , indicating significant cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines .
CompoundCell LineIC50 (µM)
This compoundHT-299.4
This compoundMCF-710.38

The mechanism underlying the anticancer activity of this compound may involve:

  • Induction of apoptosis in cancer cells through activation of the p53 pathway.
  • Inhibition of key enzymes involved in tumor proliferation such as glycogen synthase kinase 3 (GSK-3) .

Study on Antitumor Efficacy

In a comprehensive study involving various oxadiazole derivatives:

  • Synthesis : this compound was synthesized using a modified cyclization method that improved yields compared to traditional methods .
  • Evaluation : The compound was evaluated for its antitumor efficacy against a panel of eleven cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards certain types of cancer while sparing normal cells .

Additional Biological Activities

Beyond anticancer properties, this compound has also shown:

  • Antimicrobial Activity : Preliminary studies suggest it possesses antibacterial and antifungal properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using phosphoryl chloride under nitrogen at elevated temperatures (e.g., 65°C for 4 hours). Post-reaction, short-path distillation under vacuum removes excess reagents, followed by aqueous workup and purification via flash chromatography (e.g., diethyl ether/dichloromethane mixtures). Yield optimization requires strict control of reaction stoichiometry, inert atmospheres, and temperature gradients to minimize side products .

Q. What safety protocols are critical during laboratory handling of this compound?

  • Methodological Answer : Key precautions include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Decomposition Risks : Monitor for hazardous gases (e.g., NOx, CO) during heating; employ gas detectors and ensure proper ventilation .
  • Storage : Keep in dry, airtight containers away from ignition sources .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., tert-butyl group at ~1.3 ppm, ester carbonyl at ~165 ppm).
  • Mass Spectrometry : Confirm molecular ion ([M+Na]+^+) alignment with theoretical m/z (e.g., 198.22 g/mol).
  • IR : Identify oxadiazole ring vibrations (C=N stretch ~1600 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) .

Advanced Research Questions

Q. How do crystallographic data resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Planar oxadiazole rings form angles (e.g., 28.88° with bromophenyl substituents), influencing molecular packing.
  • Hydrogen Bonding : Intermolecular C–H⋯O interactions stabilize crystal lattices.
  • SHELX Refinement : Use SHELXL for high-resolution data to model thermal displacement parameters and occupancy factors, addressing disorder in tert-butyl groups .

Q. How should researchers address contradictions between experimental and computational spectral data for oxadiazole derivatives?

  • Methodological Answer :

  • Dynamic Effects : NMR discrepancies (e.g., peak splitting) may arise from rotational barriers in tert-butyl groups; variable-temperature NMR can confirm.
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to identify solvation or tautomeric effects.
  • Byproduct Analysis : Use LC-MS to detect impurities (e.g., hydrolyzed esters) that skew spectral interpretations .

Q. What methodologies identify thermal decomposition products of this compound under experimental conditions?

  • Methodological Answer :

  • TGA-MS : Track mass loss events (e.g., ~200–300°C) and correlate with evolved gases (NOx, CO) via fragmentation patterns.
  • IR Spectroscopy : Detect gaseous byproducts (e.g., HBr from brominated analogs) using online monitoring systems.
  • Hazard Mitigation : Align findings with OSHA hazard codes (e.g., H331 for inhalation toxicity) to refine safety protocols .

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications of this compound analogs?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute tert-butyl with cyclopropyl or trifluoromethyl groups to modulate lipophilicity (clogP).
  • Kinase Assays : Test inhibitory activity against protein kinases (e.g., EGFR) using in vitro enzymatic assays.
  • Molecular Docking : Simulate binding interactions (AutoDock Vina) to optimize steric and electronic complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.